molecular formula C21H28N2O6 B15234968 1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid

1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid

Cat. No.: B15234968
M. Wt: 404.5 g/mol
InChI Key: KOFRJGHLGXGLCM-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[44]nonane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[44]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity .

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid can be compared with other similar compounds, such as:

This compound’s unique combination of functional groups and spirocyclic structure makes it distinct from other similar compounds, offering specific advantages in various applications.

Properties

Molecular Formula

C21H28N2O6

Molecular Weight

404.5 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-1,7-diazaspiro[4.4]nonane-3-carboxylic acid

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)29-18(26)22-10-9-21(14-22)11-16(17(24)25)12-23(21)19(27)28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)

InChI Key

KOFRJGHLGXGLCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(CN2C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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